(R)-3-Amino-3-phenylpropanoic acid
(R)-3-Amino-3-phenylpropanoic acid
(R)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having R-configuration. It is an enantiomer of a (S)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (R)-3-ammonio-3-phenylpropanoate.
Brand Name:
Vulcanchem
CAS No.:
13921-90-9
VCID:
VC20837313
InChI:
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
SMILES:
C1=CC=C(C=C1)C(CC(=O)O)N
Molecular Formula:
C₉H₁₁NO₂
Molecular Weight:
201.65 g/mol
(R)-3-Amino-3-phenylpropanoic acid
CAS No.: 13921-90-9
Cat. No.: VC20837313
Molecular Formula: C₉H₁₁NO₂
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having R-configuration. It is an enantiomer of a (S)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (R)-3-ammonio-3-phenylpropanoate. |
|---|---|
| CAS No. | 13921-90-9 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 201.65 g/mol |
| IUPAC Name | (3R)-3-amino-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |
| Standard InChI Key | ABEBCTCOPRULFS-DDWIOCJRSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl |
| SMILES | C1=CC=C(C=C1)C(CC(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)N.Cl |
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